N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that combines an ethylphenoxy group with an ethane-1,2-diamine backbone, forming a unique structure. This compound is often used in various chemical and industrial applications due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethylphenoxy group can interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the position of the ethyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15;3-1(4)2(5)6/h3-5,12,16H,2,6-11,15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCXESDUKATITD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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